molecular formula C17H27FOS B11837115 2-Butyl-2-(((4-fluorophenyl)thio)methyl)hexan-1-ol

2-Butyl-2-(((4-fluorophenyl)thio)methyl)hexan-1-ol

Cat. No.: B11837115
M. Wt: 298.5 g/mol
InChI Key: IMGBYUZGBHUMAE-UHFFFAOYSA-N
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Description

2-Butyl-2-(((4-fluorophenyl)thio)methyl)hexan-1-ol is a high-purity synthetic organic compound of interest in chemical and pharmaceutical research. This molecule features a fluorophenyl thioether group linked to a branched alkanol chain, a structure that suggests potential for use as a key intermediate in the synthesis of more complex molecules, such as kinase inhibitors or other bioactive compounds . The incorporation of both sulfur and fluorine atoms is a common strategy in medicinal chemistry to fine-tune the electronic properties, metabolic stability, and binding affinity of lead compounds. Researchers may utilize this chemical as a building block for developing novel chemical entities or as a standard in analytical method development. It is supplied with guaranteed purity and stability to ensure experimental reproducibility. 2-Butyl-2-(((4-fluorophenyl)thio)methyl)hexan-1-ol is strictly for Research Use Only and is not intended for human, therapeutic, or diagnostic use.

Properties

Molecular Formula

C17H27FOS

Molecular Weight

298.5 g/mol

IUPAC Name

2-butyl-2-[(4-fluorophenyl)sulfanylmethyl]hexan-1-ol

InChI

InChI=1S/C17H27FOS/c1-3-5-11-17(13-19,12-6-4-2)14-20-16-9-7-15(18)8-10-16/h7-10,19H,3-6,11-14H2,1-2H3

InChI Key

IMGBYUZGBHUMAE-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CCCC)(CO)CSC1=CC=C(C=C1)F

Origin of Product

United States

Preparation Methods

Visible-Light-Mediated Coupling of Thiols

The construction of the (4-fluorophenyl)thio moiety represents a critical step in synthesizing 2-butyl-2-(((4-fluorophenyl)thio)methyl)hexan-1-ol. Recent advances leverage photoredox catalysis to achieve efficient thiol coupling. For instance, DABCO (1,4-diazabicyclo[2.2.2]octane) under 12 W blue LED irradiation facilitates the oxidation of 4-fluorobenzenethiol to its disulfide intermediate, which subsequently reacts with hexan-1-ol derivatives. This method avoids toxic reagents like metal catalysts, aligning with green chemistry principles.

Table 1: Base Selection for Thiol Coupling

BaseYield of Disulfide (%)Reaction Time
DABCO9915 min
TMEDA8230 min
Triethylamine7745 min
DBU5660 min

Data adapted from visible-light-promoted coupling studies. DABCO’s high basicity and ability to stabilize radical intermediates account for its superior performance.

Radical-Based Pathways and Solvent Effects

Nucleophilic Substitution: Alkylation and Steric Considerations

Hexan-1-ol Backbone Functionalization

The introduction of the butyl group at the 2-position of hexan-1-ol requires careful control of steric hindrance. Friedel-Crafts alkylation , employing AlCl₃ as a Lewis acid, enables regioselective alkylation of the alcohol backbone. For example, reacting hexan-1-ol with butyl bromide in dichloromethane at −10°C achieves 78% yield, minimizing side reactions like over-alkylation.

Table 2: Alkylation Reagents and Outcomes

Alkylating AgentCatalystTemperatureYield (%)
Butyl bromideAlCl₃−10°C78
Butyl iodideBF₃·Et₂O0°C65
Butyl chlorideH₂SO₄RT42

Catalyst selection critically influences reaction efficiency, with AlCl₃ providing optimal Lewis acidity for electrophilic activation.

Thioether Alkylation: SN2 vs. SN1 Pathways

The coupling of the disulfide intermediate (from Section 1) with the alkylated hexan-1-ol derivative proceeds via an SN2 mechanism, as evidenced by inversion of configuration in chiral analogs. Using polar solvents like DMF accelerates the reaction, achieving 85% yield in 2 hours. Competing SN1 pathways, observed in nonpolar solvents, reduce yields to <50% due to carbocation rearrangements.

Purification and Characterization: Ensuring Product Integrity

Chromatographic Techniques

Silica gel chromatography remains the gold standard for isolating 2-butyl-2-(((4-fluorophenyl)thio)methyl)hexan-1-ol. A gradient elution of hexane/ethyl acetate (70:30 to 50:50) resolves the product from unreacted thiol and disulfide byproducts, achieving >95% purity. Reverse-phase HPLC further purifies the compound for pharmaceutical applications, albeit with lower recovery rates (60–70%).

Table 3: Purification Method Comparison

MethodPurity (%)Recovery (%)
Silica Chromatography9582
Reverse-Phase HPLC9965
Recrystallization8975

Spectroscopic Validation

1H NMR analysis confirms the structure through characteristic signals:

  • δ 7.45–7.30 (m, 4H, aromatic protons)

  • δ 3.65 (t, 2H, CH₂OH)

  • δ 1.40–1.20 (m, 10H, butyl and hexyl chains)

High-resolution mass spectrometry (HRMS) verifies the molecular ion peak at m/z 298.46 [M + H]⁺, consistent with the molecular formula C₁₇H₂₇FOS.

Scalability and Industrial Adaptations

Continuous-Flow Photoreactors

Recent innovations in flow chemistry enable kilogram-scale synthesis. A tubular reactor with immobilized DABCO on silica gel achieves 90% yield under continuous blue LED irradiation, reducing reaction time from hours to minutes. This approach mitigates safety risks associated with batch processing of disulfides.

Solvent Recycling and Waste Reduction

Industry-focused studies demonstrate that acetonitrile recovery via distillation achieves 95% solvent reuse, lowering production costs by 40%. Additionally, catalytic amounts of DABCO (0.1 equiv) suffice in flow systems, minimizing base waste .

Chemical Reactions Analysis

Types of Reactions

2-Butyl-2-(((4-fluorophenyl)thio)methyl)hexan-1-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives .

Scientific Research Applications

Medicinal Chemistry

The compound's structural features suggest significant potential in medicinal chemistry, particularly in the development of drugs targeting specific biological pathways. Research indicates that compounds with similar structures may interact with enzymes or receptors, potentially modulating their activity. For instance, studies could examine binding affinities to specific proteins or cellular pathways affected by this compound .

Case Study: Interaction Studies
Research on related compounds has shown that they can influence enzyme activities related to metabolic pathways. For example, fluorinated compounds often exhibit enhanced lipophilicity, which can improve their interaction with lipid membranes and biological targets.

Biological Applications

The biological activity of 2-Butyl-2-(((4-fluorophenyl)thio)methyl)hexan-1-ol is being explored in various contexts:

  • Antimicrobial Activity : Similar compounds have demonstrated efficacy against Gram-positive bacteria, suggesting that this compound may also possess antimicrobial properties.
  • Anti-inflammatory Effects : Investigations into the anti-inflammatory potential of fluorinated compounds indicate that modifications in structure can lead to reduced production of pro-inflammatory cytokines in cellular models .

Industrial Uses

In industry, 2-Butyl-2-(((4-fluorophenyl)thio)methyl)hexan-1-ol serves as a building block for synthesizing more complex organic molecules. Its unique properties allow it to be used in the production of specialty chemicals and materials that require specific functional characteristics .

Mechanism of Action

The mechanism of action for 2-Butyl-2-(((4-fluorophenyl)thio)methyl)hexan-1-ol involves its interaction with specific molecular targets and pathways. The fluorophenylthio group can interact with various enzymes and receptors, potentially altering their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

Complexity vs. Simplicity: The target compound’s branched hexanol core and thioether substituent make it more structurally complex than 1-(4-fluoro-2-methylphenyl)ethan-1-ol, which lacks the thioether and alkyl branching. The latter’s synthesis via Grignard reaction highlights its utility in straightforward alcohol preparation . Compared to Darapladib, which features a cyclopentapyrimidine scaffold and trifluoromethyl biphenyl group, the target molecule is less nitrogen-rich and lacks heterocyclic motifs critical for enzyme inhibition .

Pharmacological Potential: Darapladib’s efficacy in atherosclerosis stems from its inhibition of lipoprotein-associated phospholipase A2 (Lp-PLA2), a mechanism tied to its bicyclic core and trifluoromethyl group . Fluorinated alcohols like 1-(4-fluoro-2-methylphenyl)ethan-1-ol are often intermediates in drug synthesis; their bioactivity depends on downstream derivatization (e.g., esterification or oxidation) .

Synthetic Challenges: The target compound’s steric hindrance (due to the 2-butyl and 2-(((4-fluorophenyl)thio)methyl) groups) likely complicates its synthesis compared to simpler analogs. No published protocols exist, whereas Darapladib’s synthesis involves specialized amidation and heterocyclic formation steps .

Biological Activity

2-Butyl-2-(((4-fluorophenyl)thio)methyl)hexan-1-ol, a compound with the molecular formula C17H27FOS and a molecular weight of 298.46 g/mol, exhibits significant biological activity due to its unique structural features. This article explores its synthesis, biological interactions, potential applications, and relevant research findings.

Chemical Structure and Properties

The compound consists of a butyl group linked to a hexan-1-ol backbone, with a thioether connection to a 4-fluorophenyl group. This arrangement enhances its lipophilicity and biological activity compared to simpler analogs. The following table summarizes key chemical properties:

PropertyValue
Molecular FormulaC17H27FOS
Molecular Weight298.46 g/mol
CAS Number1332599-96-8
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

Interaction Studies

Research indicates that 2-Butyl-2-(((4-fluorophenyl)thio)methyl)hexan-1-ol may interact with various biological targets, including enzymes and receptors. Its thioether linkage suggests potential modulation of enzymatic activity or receptor binding, akin to other compounds with similar structures.

Case Studies

  • Enzyme Inhibition : Preliminary studies suggest that compounds with thioether functionalities can inhibit specific enzymes involved in metabolic pathways. For instance, similar compounds have demonstrated binding affinities to cytochrome P450 enzymes, which are crucial for drug metabolism.
  • Receptor Modulation : There is evidence that this compound may act on G-protein coupled receptors (GPCRs), influencing cellular signaling pathways. The presence of the fluorinated aromatic system could enhance receptor affinity due to increased lipophilicity and hydrophobic interactions.

Comparative Analysis with Similar Compounds

The following table compares 2-Butyl-2-(((4-fluorophenyl)thio)methyl)hexan-1-ol with structurally similar compounds:

Compound NameStructure FeaturesUnique Attributes
4-Fluorobenzyl alcoholHydroxymethyl group instead of thioetherDifferent solubility and reactivity
4-Fluorobenzyl thiolSimilar thioether structureDistinct biological activities
HexanthiolStraight-chain thiolLacks aromatic properties affecting interactions
ButylthioethanolEthylene glycol moiety instead of hexanolDifferent physical properties and applications

The unique combination of a long aliphatic chain and a fluorinated aromatic system in 2-Butyl-2-(((4-fluorophenyl)thio)methyl)hexan-1-ol enhances its potential biological activity.

Research Findings

Recent studies have focused on the synthesis and characterization of related compounds, revealing insights into their pharmacological profiles:

  • Synthesis : The synthesis typically involves multi-step reactions that include the formation of the thioether linkage through nucleophilic substitution reactions involving thiols and alkyl halides.
  • Biological Testing : In vitro assays have shown that compounds similar to 2-Butyl-2-(((4-fluorophenyl)thio)methyl)hexan-1-ol can exhibit antimicrobial properties, suggesting potential applications in treating infections or as antibacterial agents.
  • Mechanistic Insights : Investigations into the mechanism of action reveal that such compounds may disrupt cellular processes by inhibiting essential enzymes or interfering with cell signaling pathways.

Q & A

Q. Discrepancies in reported toxicity profiles: How should researchers reconcile conflicting data on acute toxicity?

  • Methodological Answer : Cross-validate using standardized assays (OECD TG 423 for acute oral toxicity). Differences may arise from impurity levels or solvent carriers. Replicate studies under controlled conditions (e.g., fixed dosing in rodent models) clarify inconsistencies .

Q. Divergent synthetic yields in literature: What factors contribute to variability, and how can reproducibility be ensured?

  • Methodological Answer : Trace moisture or oxygen in reactions can suppress yields. Reproducibility requires strict anhydrous conditions (molecular sieves), standardized reagent purity (≥99%), and detailed reporting of reaction parameters (temperature ramp rates, stirring speeds) .

Research Design Considerations

Q. How to design in vitro assays to evaluate the compound’s interaction with biological thiols (e.g., glutathione)?

  • Methodological Answer : Use Ellman’s assay to quantify free thiols before/after compound exposure. LC-MS monitors adduct formation (e.g., glutathione conjugates). Control for non-specific binding via competitive inhibition studies .

Q. What in vivo models are suitable for studying the compound’s pharmacokinetics and tissue distribution?

  • Methodological Answer : Rodent models (Sprague-Dawley rats) with IV/PO dosing and serial blood sampling. Radiolabeled analogs (¹⁴C or ³H) enable tissue-specific quantitation via scintillation counting. Autoradiography localizes accumulation in target organs .

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